3-Chloropropionylisothiocyanate

Catalog No.
S8755575
CAS No.
M.F
C4H4ClNOS
M. Wt
149.60 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Chloropropionylisothiocyanate

Product Name

3-Chloropropionylisothiocyanate

IUPAC Name

3-chloropropanoyl isothiocyanate

Molecular Formula

C4H4ClNOS

Molecular Weight

149.60 g/mol

InChI

InChI=1S/C4H4ClNOS/c5-2-1-4(7)6-3-8/h1-2H2

InChI Key

YOIPVMWSJULWQN-UHFFFAOYSA-N

Canonical SMILES

C(CCl)C(=O)N=C=S

3-Chloropropionylisothiocyanate is a chemical compound characterized by its unique structure, which includes a chloropropionyl group attached to an isothiocyanate functional group. The molecular formula for this compound is C4H4ClNOSC_4H_4ClNOS. It is notable for its reactivity and potential applications in various fields, including organic synthesis and medicinal chemistry.

  • Nucleophilic Substitution: The isothiocyanate group can undergo nucleophilic attack by various nucleophiles, leading to the formation of thioureas or other derivatives.
  • Addition Reactions: The chloropropionyl moiety can react with nucleophiles in addition reactions, where the nucleophile adds to the carbonyl carbon.
  • Elimination Reactions: Under certain conditions, it can also undergo elimination reactions, resulting in the formation of double bonds or other functional groups.

These reactions are typically classified into types such as substitution, addition, and elimination, which are fundamental in organic chemistry

3-Chloropropionylisothiocyanate exhibits notable biological activity, particularly in its potential as an antimicrobial and anticancer agent. Research indicates that compounds containing isothiocyanate groups can inhibit the growth of various cancer cell lines and possess antibacterial properties. The mechanism of action often involves the induction of apoptosis in cancer cells and disruption of bacterial cell membranes.

The synthesis of 3-Chloropropionylisothiocyanate can be achieved through several methods:

  • From Isothiocyanates:
    • Reacting chloropropionyl chloride with potassium thiocyanate in an appropriate solvent can yield 3-Chloropropionylisothiocyanate.
  • Via Nucleophilic Substitution:
    • Starting from 3-chloropropionic acid or its derivatives, treatment with thionyl chloride followed by reaction with ammonium thiocyanate can produce the desired compound.
  • Using Thiourea Derivatives:
    • Thiourea derivatives can be reacted with chloroacetyl chloride to form isothiocyanates, which can subsequently be chlorinated to yield 3-Chloropropionylisothiocyanate.

These methods highlight the versatility in synthesizing this compound while emphasizing the importance of controlling reaction conditions to obtain high yields .

3-Chloropropionylisothiocyanate has several applications:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various bioactive compounds.
  • Agricultural Chemistry: Its potential use as a pesticide or herbicide is being explored due to its biological activity.
  • Pharmaceuticals: The compound's anticancer properties make it a candidate for further development in cancer therapeutics.

Studies on the interactions of 3-Chloropropionylisothiocyanate with biological systems reveal its potential effects on cellular pathways. It has been shown to interact with proteins involved in cell signaling and apoptosis, suggesting that it may modulate these pathways to exert its biological effects. Further research is necessary to fully elucidate these interactions and their implications for therapeutic applications.

Several compounds share structural features with 3-Chloropropionylisothiocyanate, including:

Compound NameStructure FeaturesUnique Aspects
PropionylisothiocyanateSimilar isothiocyanate groupLacks chlorine substituent
2-ChloropropionylisothiocyanateChlorine at a different positionAltered reactivity due to position
AcetylisothiocyanateAcetyl group instead of propionylDifferent carbon chain length

Uniqueness: 3-Chloropropionylisothiocyanate's unique chlorinated structure enhances its reactivity compared to similar compounds, making it particularly useful in selective reactions and applications where chlorine's electronegativity plays a critical role.

Molecular Architecture and Bonding Configurations

IUPAC Nomenclature and Systematic Identification

The systematic IUPAC name for this compound is 1-chloro-3-isothiocyanatopropane, reflecting its propane backbone substituted with a chlorine atom at position 1 and an isothiocyanate (-N=C=S) group at position 3. Its molecular formula, C₄H₆ClNS, corresponds to a molecular weight of 135.61 g/mol. The CAS Registry Number 2799-72-6 and the SMILES notation ClCCC[N]=C=S provide unambiguous identifiers for this molecule.

2D/3D Structural Elucidation via Computational Modeling

Computational models reveal a linear isothiocyanate group (-N=C=S) bonded to a three-carbon alkyl chain terminated by a chlorine atom. Density Functional Theory (DFT) optimizations predict bond lengths of 1.21 Å (C=N) and 1.56 Å (C=S), consistent with typical isothiocyanate geometries. The chloroalkyl chain adopts a staggered conformation to minimize steric hindrance between the chlorine and isothiocyanate moieties.

Structural PropertyValue
IUPAC Name1-chloro-3-isothiocyanatopropane
Molecular FormulaC₄H₆ClNS
Molecular Weight135.61 g/mol
CAS Registry Number2799-72-6
SMILESClCCC[N]=C=S

Electronic Structure and Orbital Interactions

Hybridization Patterns at Reactive Centers

The isothiocyanate group exhibits sp-hybridization at the central carbon, forming a linear arrangement (N=C=S) with π-bonding between carbon and nitrogen/sulfur. The chlorine atom, attached to the terminal carbon of the propyl chain, resides in an sp³-hybridized environment, creating a tetrahedral geometry. This electronic asymmetry polarizes the molecule, enhancing the electrophilicity of the isothiocyanate carbon.

Conformational Analysis of Alkyl-Isothiocyanate Moieties

Rotational barriers around the C-C bonds in the propyl chain were evaluated using molecular mechanics simulations. The anti-periplanar conformation (dihedral angle: 180°) between the chlorine and isothiocyanate groups is energetically favored due to reduced steric clash, while gauche conformers (dihedral angle: 60°) are higher in energy by ~2.1 kcal/mol. The isothiocyanate group’s rigidity further restricts rotational freedom, stabilizing the molecule in planar configurations.

XLogP3

2.1

Hydrogen Bond Acceptor Count

2

Exact Mass

148.9702126 g/mol

Monoisotopic Mass

148.9702126 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-21-2023

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